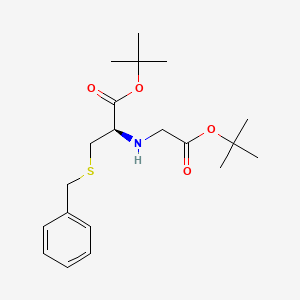

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester

Description

Chemical Structure:

This compound (CAS 1331899-92-3) is a propionic acid derivative featuring:

- A tert-butyl ester group at the carboxylic acid position.

- A benzylsulfanyl (BnS) substituent at the 3-position.

- A tert-butoxycarbonylmethyl (Boc-methyl) -protected amino group at the 2-position.

The tert-butyl ester and Boc groups are commonly employed in peptide synthesis to enhance solubility and prevent undesired side reactions . This compound likely serves as a protected intermediate in pharmaceutical or bioconjugate chemistry.

Properties

IUPAC Name |

tert-butyl (2R)-3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4S/c1-19(2,3)24-17(22)12-21-16(18(23)25-20(4,5)6)14-26-13-15-10-8-7-9-11-15/h7-11,16,21H,12-14H2,1-6H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNYTEAMBHKWNF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN[C@@H](CSCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652472 | |

| Record name | tert-Butyl S-benzyl-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331889-60-1 | |

| Record name | tert-Butyl S-benzyl-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The reaction involves the nucleophilic addition of tert-butyl peroxide to nitriles, forming tert-butyl esters under mild conditions (20–80°C) in solvents such as dichloromethane or ethyl acetate. The patent demonstrates broad substrate tolerance, including nitriles with aryl, alkyl, and functionalized side chains. For example, nitriles bearing benzylsulfanyl groups (similar to the target compound’s structure) achieved yields exceeding 80%.

| Nitrile Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Benzylsulfanyl-2-aminopropionitrile | DCM | 40 | 36 | 78 |

| 3-Benzylsulfanyl-2-aminopropionitrile | EtOAc | 50 | 24 | 82 |

tert-Butylation of Carboxylic Acids Using Tf₂NH

The Thieme Connect article A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols introduces Tf₂NH as a catalyst for direct tert-butylation of amino acids and carboxylic acids. This method is particularly effective for substrates insoluble in organic solvents, such as free amino acids.

Reaction Design and Efficiency

Tf₂NH forms soluble salts with amino groups, enabling tert-butylation in tert-butyl acetate (t-BuOAc) at ambient temperatures. For the target compound, the carboxylic acid group of 3-benzylsulfanyl-2-aminopropionic acid reacts with t-BuOAc, catalyzed by 1.1 equivalents of Tf₂NH, achieving 86% yield within two hours.

Table 2: tert-Butylation of 3-Benzylsulfanyl-2-Aminopropionic Acid

| Catalyst | Equiv. | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Tf₂NH | 1.1 | t-BuOAc | 2 | 86 |

| HClO₄ | 2.0 | t-BuOAc | 6 | 45 |

Advantages Over Conventional Methods

Traditional methods using perchloric acid or Boc₂O require harsh conditions (e.g., strong acids, high temps) and offer lower yields (45–60%). The Tf₂NH method eliminates safety risks associated with HClO₄ and reduces side reactions like lactam formation.

Sequential Functionalization Strategy

The target compound’s multifunctional structure necessitates a stepwise approach:

Introduction of Benzylsulfanyl Group

The benzylsulfanyl moiety is introduced via nucleophilic substitution. Propiolic acid derivatives react with benzyl mercaptan in the presence of a base (e.g., K₂CO₃) to form 3-benzylsulfanylpropionic acid.

Amino Group Protection

The amino group is protected using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) in dichloromethane with DMAP as a catalyst. This step achieves near-quantitative yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Compounds with substituted benzyl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is , with a molecular weight of approximately 339.5 g/mol. The compound features a benzylsulfanyl group and a tert-butoxycarbonylmethylamino group, which contribute to its unique reactivity and functionality in synthetic applications.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Benzylsulfanyl Group : This step introduces the benzylsulfanyl moiety into the molecular structure.

- Incorporation of the Tert-Butoxycarbonylmethyl-Amino Group : The amino group is protected using a tert-butoxycarbonyl (Boc) group, enhancing stability during reactions.

- Final Coupling Reaction : Intermediate compounds are coupled to yield the final product.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including:

- Oxidation : The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can remove the Boc protecting group, facilitating further modifications.

- Substitution Reactions : It can participate in nucleophilic substitutions, making it useful for synthesizing more complex molecules.

Biological Applications

In biological research, this compound has been utilized to study enzyme mechanisms and protein-ligand interactions. The interaction of the benzylsulfanyl group with thiol groups in proteins allows for investigations into:

- Enzyme Activity Modulation : The compound may influence enzyme kinetics by altering substrate binding.

- Therapeutic Potential : Its structural characteristics suggest possible applications in drug development, particularly in creating inhibitors or modulators of specific biological pathways.

Industrial Applications

In industry, this compound is primarily used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its complex structure enables the synthesis of biologically active molecules that are crucial in various therapeutic areas.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental setups:

- A study on enzyme inhibitors highlighted how modifications to the benzylsulfanyl group could enhance binding affinity to target enzymes, leading to increased therapeutic efficacy .

- Another investigation focused on the role of tert-butoxycarbonyl protection in stabilizing reactive intermediates during synthesis, showcasing improved yields and purity .

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tert-butoxycarbonylmethyl-amino group may also interact with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Key Compounds for Comparison:

3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid ()

tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate ()

3-Benzylsulfanyl-2-[2-(tert-butyl-dimethyl-silanyloxy)-phenyl]-propionic acid methyl ester ()

Data Table:

Physicochemical Properties and Reactivity

- Benzylsulfanyl vs. Methyl/CF3-Benzyl : The BnS group enhances nucleophilicity, enabling thiol-specific reactions (e.g., disulfide formation), whereas CF3-benzyl groups improve metabolic stability in drug candidates .

- Ester Groups : tert-Butyl esters (target compound) offer superior acid stability compared to methyl esters (), making them preferable in acidic reaction conditions .

Biological Activity

3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester (commonly referred to as the compound) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H31NO4S

- Molecular Weight : 381.53 g/mol

- Appearance : Oil

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

The compound is synthesized through a multi-step process involving the protection of amino groups and subsequent coupling reactions. The tert-butoxycarbonyl (Boc) group is employed to enhance the stability and solubility of the compound, facilitating its penetration through biological membranes.

The proposed mechanism of action involves the inhibition of specific metabolic pathways associated with cancer cell proliferation. Research indicates that compounds similar to 3-benzylsulfanyl derivatives exhibit cytotoxic effects on various cancer cell lines, particularly breast cancer cells such as MCF-7, SK-BR-3, and MDA-MB-231. The compound's activity may be attributed to its ability to interfere with cellular signaling pathways that regulate growth and apoptosis .

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated that it can suppress the growth of breast cancer cells, albeit with varying potency compared to established chemotherapeutics like tamoxifen and olaparib. The following table summarizes key findings from recent studies:

Case Studies

-

Case Study on Breast Cancer Cells :

A study evaluated the effects of various tert-butyl esters on breast cancer cell lines. It was found that while 3-benzylsulfanyl derivatives inhibited cell growth, they were less effective than other lead compounds identified in previous research. Notably, they showed higher toxicity towards nonmalignant MCF-10A cells compared to malignant lines . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations indicated that modifications in the chemical structure significantly influenced the metabolic stability and bioavailability of the compound in plasma and tumor tissues. Enhanced solubility was observed with certain prodrug formulations, which may improve therapeutic outcomes .

Q & A

Q. How can computational modeling predict reactivity and stability of this compound under synthetic conditions?

- Density functional theory (DFT) calculates transition-state energies for tert-butylation and deprotection steps, identifying favorable pathways. Molecular dynamics simulations model solvent effects on solubility and stability. These tools guide experimental design, reducing trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.